![molecular formula C30H28Cl2N2. 2 HCl B600811 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride CAS No. 856841-95-7](/img/structure/B600811.png)
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride
Overview
Description
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C30H28Cl2N2 . It is an impurity of Buclizine, which is an antiemetic agent .
Synthesis Analysis
The synthesis of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine involves the reaction of piperazine with 4-CBC in toluene at 80°C for 2 hours, followed by refluxing at the same temperature for 12 hours .Molecular Structure Analysis
The molecular weight of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is 487.46 . The compound belongs to the API family of Cetirizine Dihydrochloride, Buclizine Hydrochloride, and Meclozine Dihydrochloride .Physical And Chemical Properties Analysis
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride has a melting point of >180°C (dec.) and a boiling point of 270-275 °C (Press: 1 Torr) . It has a density of 1.228±0.06 g/cm3 (Predicted) and is slightly soluble in Chloroform, DMSO, and Methanol when heated .Scientific Research Applications
Anti-Allergic Activities
This compound has been used to synthesize a series of novel derivatives, most of which have shown significant effects on both allergic asthma and allergic itching . In fact, three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .
Synthesis of Novel Derivatives
The compound has been used as a base to synthesize a series of novel derivatives . These derivatives have been tested for in vivo anti-allergic activities, with most exhibiting significant effects .
Treatment of Allergies
The compound has been used in the treatment of allergies . It has been found to have higher affinity to H1 receptors than histamine, making it clinically useful in the treatment of allergies .
Pharmacophore for Piperazine Drugs
The compound shares the same pharmacophore diphenylmethylpiperazine with most piperazine drugs . This makes it a valuable compound in the development of new drugs .
Synthesis Methods
Recent developments in the synthesis of piperazine derivatives have included methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group . These methods have been applied to the synthesis of this compound .
Anti-Inflammatory Activities
Some derivatives of sulfonamides reported showed good anti-inflammatory activities . As the compound can be combined with sulfonamides, it may produce synergistic action with the pharmacophore of levocetirizine, making the new combined compounds potentially more potent than levocetirizine .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
As an H1-antihistamine , 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride binds to the H1 receptor, preventing histamine from binding and exerting its effects . This results in a reduction of allergic symptoms.
Biochemical Pathways
Upon binding to the H1 receptor, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . These effects are typically associated with allergic reactions.
Pharmacokinetics
As an h1-antihistamine, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The binding of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride to the H1 receptor leads to a reduction in the symptoms of allergies, such as itching, redness, and swelling . It may also have antiemetic properties, as it is an impurity of Buclizine, an antiemetic agent .
properties
IUPAC Name |
1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Cl2N2.2ClH/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26;;/h1-18,29-30H,19-22H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQNCKNBPYHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride | |
CAS RN |
346451-15-8, 856841-95-7 | |
Record name | 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.